Hydrogen Bond Donor/Acceptor Capacity: 5-(Aminomethyl)pyridin-2-amine vs 2-(Aminomethyl)pyridine
5-(Aminomethyl)pyridin-2-amine possesses two hydrogen bond donor (HBD) sites and three hydrogen bond acceptor (HBA) sites, versus 2-(aminomethyl)pyridine which has only 1 HBD and 2 HBA . The additional 2-amino group increases the topological polar surface area (tPSA) to 64.9 Ų, compared to approximately 38.9 Ų for 2-(aminomethyl)pyridine, and contributes an additional H-bond donor that can engage in bidentate interactions with biological targets or metal centers . This molecular difference is fundamental: the 2-amino group is the site of regioselective protection (e.g., Boc protection) enabling orthogonal derivatization at the 5-aminomethyl position, a synthetic strategy that is not available with 2-(aminomethyl)pyridine .
| Evidence Dimension | Hydrogen Bond Donor and Acceptor Count (calculated) |
|---|---|
| Target Compound Data | HBD = 2, HBA = 3, tPSA = 64.9 Ų, XLogP3 = -0.5 |
| Comparator Or Baseline | 2-(Aminomethyl)pyridine (CAS 3731-51-9): HBD = 1, HBA = 2, tPSA ≈ 38.9 Ų, XLogP3 ≈ 0.2 |
| Quantified Difference | ΔHBD = +1 (100% increase); ΔHBA = +1 (50% increase); ΔtPSA ≈ +26 Ų |
| Conditions | Calculated values from PubChem (XLogP3, tPSA) based on standardized molecular descriptors |
Why This Matters
The additional hydrogen bond donor and higher tPSA directly impact molecular recognition, solubility, and the compound's ability to serve as a bidentate ligand or a scaffold for bifunctional derivatization, which is critical when selecting building blocks for library synthesis.
- [1] PubChem CID 15766771: 5-(Aminomethyl)pyridin-2-amine, Computed Properties. National Center for Biotechnology Information. View Source
- [2] PubChem CID 136335: 2-(Aminomethyl)pyridine (2-Picolylamine), Computed Properties. View Source
- [3] Apollo Scientific. 2-Amino-5-(aminomethyl)pyridine, 2-BOC protected (CAS 187237-37-2). Product Documentation. View Source
